molecular formula C17H20N3O+ B12159905 Morpholinium, 4-[bis(phenylamino)methylene]- CAS No. 792179-43-2

Morpholinium, 4-[bis(phenylamino)methylene]-

Cat. No.: B12159905
CAS No.: 792179-43-2
M. Wt: 282.36 g/mol
InChI Key: MMXNEXXYHXENLE-UHFFFAOYSA-O
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Description

Morpholinium, 4-[bis(phenylamino)methylene]- is a complex organic compound that features a morpholine ring substituted with a bis(phenylamino)methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholinium, 4-[bis(phenylamino)methylene]- typically involves the reaction of morpholine with bis(phenylamino)methylene chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Morpholinium, 4-[bis(phenylamino)methylene]- follows similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Morpholinium, 4-[bis(phenylamino)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the bis(phenylamino)methylene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of morpholinium derivatives with oxidized functional groups.

    Reduction: Formation of reduced morpholinium derivatives.

    Substitution: Formation of substituted morpholinium compounds with various functional groups.

Scientific Research Applications

Morpholinium, 4-[bis(phenylamino)methylene]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Morpholinium, 4-[bis(phenylamino)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Morpholinium, 4,4’-[1,4-phenylenebis(methylene)]bis[4-ethyl-, dibromide]
  • N-methyl-N-(2-(2-methoxyethoxy)-ethyl)-morpholinium bis-(trifluoromethylsulfonyl)imide

Uniqueness

Morpholinium, 4-[bis(phenylamino)methylene]- stands out due to its unique bis(phenylamino)methylene group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Biological Activity

Morpholinium, 4-[bis(phenylamino)methylene]-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and related studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

Morpholinium compounds are characterized by their morpholine ring structure, which is known for enhancing the pharmacological properties of various drug candidates. The specific compound features a bis(phenylamino)methylene group, which contributes to its biological activity.

Antimicrobial and Antitumor Properties

Research indicates that morpholinium derivatives exhibit notable antimicrobial and antitumor activities. For instance, compounds derived from morpholine have shown effectiveness against a range of bacterial strains and cancer cell lines. A study highlighted the synthesis of dithiolo[3,4-b]pyridines, which demonstrated significant antimicrobial effects alongside potential antitumor properties .

  • Cell Cycle Arrest : Morpholinium compounds have been observed to induce cell cycle arrest in cancer cells. For example, studies using U-2OS osteosarcoma cells revealed that certain morpholinium derivatives led to an accumulation of cells in the S phase, suggesting interference with DNA synthesis .
  • Morphological Changes : The cell painting assay has been utilized to profile the morphological changes induced by these compounds. Significant alterations in cellular parameters were noted, indicating a common mode of action among structurally similar compounds .
  • Iron Chelation : Some morpholinium derivatives exhibit iron-chelating properties, which can contribute to their anticancer effects by disrupting iron-dependent processes in tumor cells .

Study on Dithiolo[3,4-b]pyridines

A recent study focused on the biological effects of dithiolo[3,4-b]pyridine derivatives synthesized from morpholine. The research found that these compounds not only acted as strong herbicide safeners but also displayed promising antidote effects against herbicides like 2,4-D. Table 1 summarizes the antidote effects observed across different concentrations:

CompoundOrganAntidote Effect (%) at Different Concentrations
10^-2
15aRoots146
Hypocotyls157
15cRoots140
Hypocotyls137
15fRoots133
Hypocotyls148

The study concluded that certain derivatives significantly stimulated root growth and stem elongation compared to controls .

Antiproliferative Activity

Another investigation assessed the antiproliferative activity of morpholinium compounds against various cancer cell lines. The results indicated high levels of cytotoxicity in specific derivatives, suggesting their potential as anticancer agents. The study emphasized the need for further development to enhance bioavailability and therapeutic efficacy .

Properties

CAS No.

792179-43-2

Molecular Formula

C17H20N3O+

Molecular Weight

282.36 g/mol

IUPAC Name

1-morpholin-4-ium-4-ylidene-N,N'-diphenylmethanediamine

InChI

InChI=1S/C17H19N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)/p+1

InChI Key

MMXNEXXYHXENLE-UHFFFAOYSA-O

Canonical SMILES

C1COCC[N+]1=C(NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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